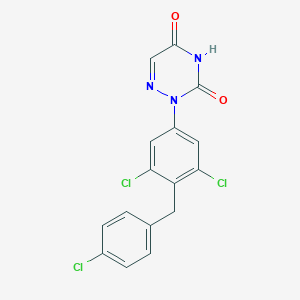

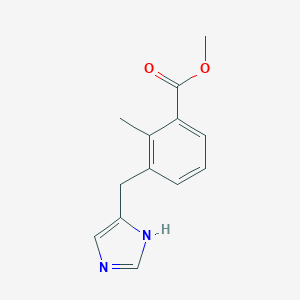

2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazine compounds often involves reactions that introduce various functional groups, yielding compounds with diverse structures and properties. For instance, the reaction of 6-phenyl-1,3,5-triazine-2,4-dione with allyl bromide has been studied, demonstrating a method to synthesize N-alkylated products through X-ray single crystal diffraction techniques (Wang Qing-min et al., 2004). Another approach involves the cyclodimerization of heterocyclic heterocumulenes, leading to annulated 1,3,5-triazine-2,4(1H,3H)-diones (M. A. Abdel-Rahman, 1993).

Molecular Structure Analysis

Molecular structure determinations via X-ray diffraction reveal intricate details about compound geometry and bonding. The synthesis of 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione, for example, allowed for the elucidation of its crystal structure, showcasing its stabilized configuration through intermolecular interactions (L. Hwang et al., 2017).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, leading to the formation of novel compounds with unique properties. The ene reaction between 4-phenyl-1,2,4-triazoline-3,5-dione and hex-1-ene, for instance, showcases the reactivity of triazine compounds under specific conditions, revealing significant exothermic effects and providing insights into the enthalpies, entropies, and volumes of activation and reaction in solution (V. Kiselev et al., 2014).

Physical Properties Analysis

The physical properties of triazine compounds, such as crystallization behavior and solvent interactions, are crucial for understanding their stability and reactivity. Studies on polymorphic crystalline forms and hydrogen-bonding networks contribute to this knowledge, aiding in the prediction of compound behavior under various conditions (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of triazine derivatives, including reactivity, oxidation, and addition reactions, are pivotal for their application in synthetic chemistry. The synthesis and transformation of such compounds into fused triazine systems illustrate the versatility and potential for creating a wide array of derivatives with tailored functionalities (A. Massry, 2003).

Aplicaciones Científicas De Investigación

Metabolism in Chickens

2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione has been studied in chickens for its metabolism, particularly its transformation into CP-25,641. This compound is predominantly present in chickens and is excreted without further change. The half-life of CP-25,641 in chicken tissues varies, with a longer half-life observed in the kidney due to urine retention (Rash & Lynch, 1976).

Antibacterial Properties

The compound has been included in the synthesis and evaluation of 6-azapyrimidines with potential antibacterial properties. These synthesized compounds, including variations of 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, have shown activity against both Gram-positive and Gram-negative microorganisms (Huang & Lee, 2011).

Molecular Structure Analysis

Studies on the synthetic approach and transformation of this compound have contributed to a deeper understanding of its molecular structure and potential for creating fused triazine systems. These investigations provide insights into the reactivity and structure of the compound (Massry, 2003).

Oxidation Reactions

The compound has been used as an oxidizing agent in the conversion of pyrazolines to pyrazoles. This demonstrates its utility in chemical synthesis and transformation processes (Zolfigol et al., 2006).

Comparative Molecular Field Analysis

In the field of medicinal chemistry, comparative molecular field analysis (CoMFA) of triazines, including this compound, has resulted in a correlation between their physical properties and anticoccidial potencies. This research offers significant insights into the factors governing the potency of these compounds (McFarland, 1992).

Polymerization Studies

The compound has been involved in polymerization studies, especially in reactions with trans-3,3-Dichloro-1-phenyl-1-propene. These studies have contributed to the development of novel polymers and understanding the mechanisms of polymerization (Mallakpour, Mohammdi, & Kolshorn, 1997).

Propiedades

IUPAC Name |

2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYBVAJQBYWJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158289 | |

| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

CAS RN |

133648-80-3 | |

| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N435530P73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)